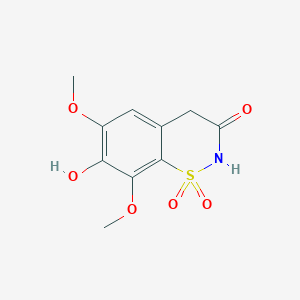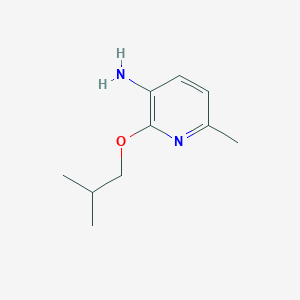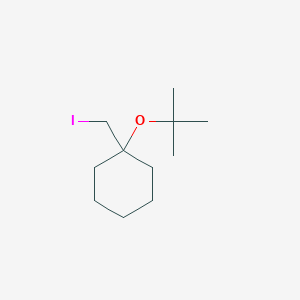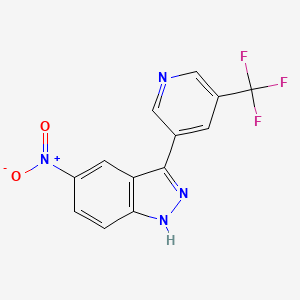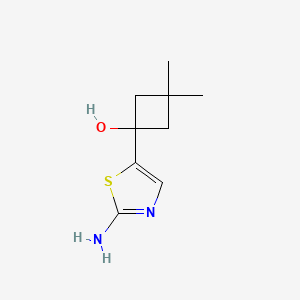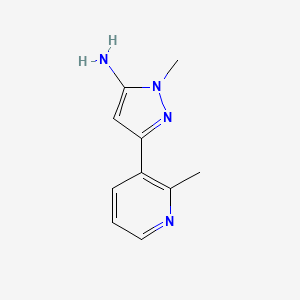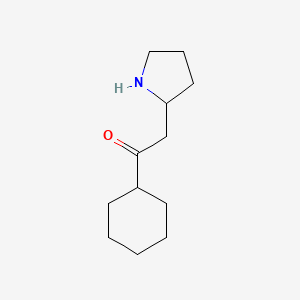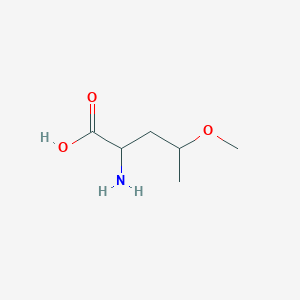
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position, along with a phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The fluorine atom and methoxy group are introduced through nucleophilic substitution reactions. For example, fluorination can be achieved using reagents like Selectfluor, while methoxylation can be performed using methanol in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable pyridine derivative.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, which can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Selectfluor for fluorination, methanol and a base for methoxylation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The phenyl group and methanol moiety can also play a role in modulating the compound’s overall activity and pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(3-Fluoro-6-methoxypyridin-2-yl)methanol: Lacks the phenyl group, which may result in different biological activities.
(3-Fluoro-6-methoxypyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, which can alter its chemical and biological properties.
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)ethanol: Has an ethyl group instead of a methanol moiety, affecting its reactivity and interactions.
Uniqueness
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the pyridine ring, along with the phenyl and methanol moieties, makes it a versatile compound for various applications.
特性
分子式 |
C13H12FNO2 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
(3-fluoro-6-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-11-8-7-10(14)12(15-11)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |
InChIキー |
TZKAFPXFRPFZDX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)

